2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid
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Overview
Description
2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid is an organic compound that features a sulfonamide group attached to a methoxybenzene ring and a methylpentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 2-(4-hydroxybenzenesulfonamido)-4-methylpentanoic acid.
Reduction: Formation of 2-(4-aminobenzenesulfonamido)-4-methylpentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the methoxy group may enhance the compound’s binding affinity to its targets by providing hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid: Similar structure but with a methylsulfanyl group instead of a methyl group.
3-hydroxy-2-(4-methoxybenzenesulfonamido)butanoic acid: Contains a hydroxyl group on the butanoic acid chain
Uniqueness
2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and sulfonamide groups allows for versatile modifications and interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9(2)8-12(13(15)16)14-20(17,18)11-6-4-10(19-3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVOTZYKYYEEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392402 |
Source
|
Record name | 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68377-65-1 |
Source
|
Record name | 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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